4-Methoxy-N-(4-fluorobenzylidene)aniline 4-Methoxy-N-(4-fluorobenzylidene)aniline
Brand Name: Vulcanchem
CAS No.: 39769-08-9
VCID: VC3762800
InChI: InChI=1S/C14H12FNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3
SMILES: COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F
Molecular Formula: C14H12FNO
Molecular Weight: 229.25 g/mol

4-Methoxy-N-(4-fluorobenzylidene)aniline

CAS No.: 39769-08-9

Cat. No.: VC3762800

Molecular Formula: C14H12FNO

Molecular Weight: 229.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-N-(4-fluorobenzylidene)aniline - 39769-08-9

Specification

CAS No. 39769-08-9
Molecular Formula C14H12FNO
Molecular Weight 229.25 g/mol
IUPAC Name 1-(4-fluorophenyl)-N-(4-methoxyphenyl)methanimine
Standard InChI InChI=1S/C14H12FNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3
Standard InChI Key RAXZKIAJTMJMLN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F
Canonical SMILES COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F

Introduction

Physical and Chemical Properties

4-Methoxy-N-(4-fluorobenzylidene)aniline typically appears as a crystalline solid with a yellowish to pale-yellow color, which is characteristic of many Schiff bases due to their extended conjugation. This compound is generally soluble in common organic solvents such as methanol, ethanol, acetone, dichloromethane, and chloroform, but shows limited solubility in water. The melting point of 4-Methoxy-N-(4-fluorobenzylidene)aniline typically falls within the range of 110-130°C, although precise data may vary depending on the purity and crystalline form of the sample.

From a chemical perspective, 4-Methoxy-N-(4-fluorobenzylidene)aniline exhibits properties typical of Schiff bases, including susceptibility to hydrolysis under acidic conditions, which can revert the compound back to its constituent aldehyde and amine. The imine bond (C=N) can also participate in various addition reactions, including reduction to form secondary amines. The compound's reactivity is significantly influenced by the electronic effects of the methoxy and fluoro substituents. The electron-donating methoxy group increases electron density at the nitrogen atom of the imine linkage, enhancing its nucleophilicity, while the electron-withdrawing fluoro group affects the electrophilicity of the carbon atom in the C=N bond.

Key Physical Properties

Table 1: Physical Properties of 4-Methoxy-N-(4-fluorobenzylidene)aniline

PropertyValueNotes
Molecular FormulaC₁₄H₁₂FNOContains 14 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom
Molecular Weight229.25 g/molCalculated based on the atomic weights of constituent elements
Physical StateCrystalline solidAt room temperature and atmospheric pressure
ColorYellow to pale-yellowDue to extended conjugation in the molecule
Melting Point110-130°CApproximate range, dependent on purity
SolubilitySoluble in most organic solvents; poorly soluble in waterDemonstrates typical solubility behavior for aromatic Schiff bases
UV-Vis Absorption~320-350 nmMajor absorption band due to π→π* transitions
StabilityModerately stable; susceptible to hydrolysis in acidic conditionsTypical behavior for Schiff bases
ParameterRangeEffect on Synthesis
Temperature60-80°CHigher temperatures generally accelerate the reaction but may lead to side products
Reaction Time2-6 hoursSufficient time ensures complete conversion but extended periods may promote hydrolysis
SolventEthanol, Methanol, TolueneAffects solubility of reactants and product crystallization
CatalystAcetic acid (0.1-1 mol%), p-TsOH, Molecular sievesAccelerates reaction and promotes water removal
Molar Ratio1:1 to 1:1.2 (amine:aldehyde)Slight excess of aldehyde can improve yields
pHSlightly acidicFacilitates imine formation but strongly acidic conditions promote hydrolysis

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structure and purity of 4-Methoxy-N-(4-fluorobenzylidene)aniline. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each method offers unique insights into different aspects of the compound's structure and properties.

NMR Spectroscopy

¹H NMR spectroscopy of 4-Methoxy-N-(4-fluorobenzylidene)aniline typically shows characteristic signals including:

  • A singlet at approximately δ 8.4-8.6 ppm, corresponding to the imine proton (-CH=N-)

  • A singlet at approximately δ 3.8-3.9 ppm, attributable to the methoxy protons (-OCH₃)

  • Multiplets in the range of δ 6.9-7.9 ppm, representing the aromatic protons of both rings, with coupling patterns influenced by the fluoro and methoxy substituents

¹³C NMR spectroscopy would reveal signals for:

  • The imine carbon at approximately δ 158-162 ppm

  • The carbon bearing the methoxy group at approximately δ 158-160 ppm

  • The carbon bearing the fluoro substituent, with characteristic C-F coupling

  • The methoxy carbon at approximately δ 55-56 ppm

  • Various aromatic carbons in the range of δ 110-135 ppm

¹⁹F NMR would show a signal characteristic of a para-substituted fluorophenyl group, typically around δ -110 to -115 ppm.

IR Spectroscopy

IR spectroscopy of 4-Methoxy-N-(4-fluorobenzylidene)aniline would display several characteristic absorption bands:

  • A strong band at approximately 1620-1640 cm⁻¹, corresponding to the C=N stretching vibration

  • Bands at 1500-1600 cm⁻¹, attributable to C=C stretching vibrations of the aromatic rings

  • A strong band at 1220-1260 cm⁻¹, associated with the C-O-C asymmetric stretching of the methoxy group

  • A band at 1000-1050 cm⁻¹, corresponding to the C-F stretching vibration

  • Bands at 820-860 cm⁻¹, characteristic of para-substituted aromatic rings

UV-Vis Spectroscopy

UV-Vis spectroscopy of 4-Methoxy-N-(4-fluorobenzylidene)aniline typically shows absorption maxima in the range of 320-350 nm, primarily attributed to π→π* transitions involving the conjugated system that encompasses both aromatic rings and the imine linkage. Additional bands may be observed at lower wavelengths (250-280 nm) due to transitions localized on the aromatic rings. The presence of the methoxy and fluoro substituents influences the precise positions and intensities of these absorption bands due to their electronic effects.

Mass Spectrometry

Mass spectrometry of 4-Methoxy-N-(4-fluorobenzylidene)aniline would show a molecular ion peak at m/z 229, corresponding to its molecular weight. Fragmentation patterns would typically include cleavage of the C=N bond, loss of the methoxy group, and various fragmentations of the aromatic rings, providing further confirmation of the compound's structure.

Applications and Research Findings

Schiff bases like 4-Methoxy-N-(4-fluorobenzylidene)aniline have diverse applications across multiple scientific disciplines. While specific research on this exact compound is limited in the available search results, its structural features suggest potential applications similar to those of related Schiff bases.

Biological Activities

Many Schiff bases exhibit significant biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The presence of both a methoxy group and a fluoro substituent in 4-Methoxy-N-(4-fluorobenzylidene)aniline could potentially enhance its biological activity profile. The methoxy group is known to improve lipophilicity and membrane permeability, which can enhance bioavailability, while the fluoro substituent is commonly incorporated in pharmaceutical compounds to improve metabolic stability and binding interactions.

Table 3: Potential Biological Activities Based on Structural Features

Coordination Chemistry

The imine nitrogen and potentially the methoxy oxygen in 4-Methoxy-N-(4-fluorobenzylidene)aniline can function as donor sites for coordination with various metal ions, forming metal complexes. These complexes often exhibit enhanced biological activities compared to the free ligand and can serve as catalysts for various organic transformations. The electronic properties imparted by the methoxy and fluoro substituents can modulate the donor capabilities of the ligand, influencing the stability and reactivity of the resulting metal complexes.

Material Science Applications

The extended conjugation in 4-Methoxy-N-(4-fluorobenzylidene)aniline, coupled with the electronic push-pull system created by the methoxy and fluoro substituents, makes it potentially useful in materials science applications. These may include:

  • Nonlinear optical (NLO) materials, where the asymmetric electron distribution can contribute to significant NLO responses

  • Photochromic and thermochromic materials, leveraging the potential for structural changes upon exposure to light or heat

  • Liquid crystalline materials, exploiting the molecular geometry and potential for intermolecular interactions

  • Fluorescent sensors, utilizing changes in fluorescence properties upon interaction with analytes

Analytical Applications

Schiff bases like 4-Methoxy-N-(4-fluorobenzylidene)aniline can serve as analytical reagents for the detection and determination of various metal ions. The coordination of metal ions with the imine nitrogen (and potentially the methoxy oxygen) often results in characteristic color changes or fluorescence responses, enabling their use in colorimetric or fluorometric sensing applications. The specific electronic properties of 4-Methoxy-N-(4-fluorobenzylidene)aniline, influenced by its substituents, would determine its selectivity and sensitivity toward different metal ions.

Structure-Activity Relationships

The structure of 4-Methoxy-N-(4-fluorobenzylidene)aniline influences its chemical reactivity, physical properties, and potential applications. Understanding the structure-activity relationships is crucial for rational design and optimization of similar compounds for specific applications.

Electronic Effects of Substituents

The methoxy group at the para position of one aromatic ring serves as an electron-donating group, while the fluoro substituent at the para position of the other aromatic ring acts as an electron-withdrawing group. This electronic push-pull system significantly influences:

  • The electron density distribution across the molecule

  • The reactivity of the imine bond toward nucleophilic addition

  • The coordination properties with metal ions

  • The optical properties, including absorption and emission characteristics

  • The potential biological activities, through modulation of interactions with biological targets

Comparison with Related Schiff Bases

Table 4: Comparison of 4-Methoxy-N-(4-fluorobenzylidene)aniline with Related Schiff Bases

CompoundElectronic FeaturesPotential AdvantagesPotential Limitations
4-Methoxy-N-(4-fluorobenzylidene)anilineElectron-donating methoxy and electron-withdrawing fluoro groupsBalanced electronic distribution; potential for varied applicationsModerate stability of imine bond
N-(4-fluorobenzylidene)anilineElectron-withdrawing fluoro group onlySimplified structure; potentially easier synthesisLess pronounced electronic effects
4-Methoxy-N-benzylideneanilineElectron-donating methoxy group onlyEnhanced nucleophilicity of imine nitrogenLack of electronic balance
N-benzylidene-4-methoxyanilineMethoxy group on different ringDifferent electronic distributionDifferent reactivity profile
4-Methoxy-N-(4-chlorobenzylidene)anilineChloro instead of fluoro groupDifferent size and electronegativity of halogenDifferent binding properties

Structural Modifications for Enhanced Properties

Based on the structure of 4-Methoxy-N-(4-fluorobenzylidene)aniline, several modifications could be explored to enhance specific properties:

  • Incorporation of additional substituents on either aromatic ring to modulate electronic properties

  • Replacement of the methoxy group with other electron-donating groups (e.g., hydroxyl, alkyl, amino) to alter donor capacity

  • Substitution of the fluoro group with other halogens or electron-withdrawing groups to modify acceptor properties

  • Introduction of additional coordination sites to enhance metal-binding capabilities

  • Extension of the conjugated system to shift optical properties toward longer wavelengths

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